4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride
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Overview
Description
4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride is a boronic acid derivative that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.
Mode of Action
The mode of action of this compound is likely related to its role in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boron atom in the dioxaborolane ring can form a bond with a carbon atom in another molecule, facilitated by a palladium catalyst . This allows the formation of complex organic structures from simpler precursors.
Biochemical Pathways
The ability of this compound to form carbon-carbon bonds via suzuki-miyaura cross-coupling reactions suggests that it could potentially be used to modify biochemical pathways by altering the structure of key molecules.
Pharmacokinetics
Similar compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic structures from simpler precursors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride typically involves the reaction of piperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is carried out under inert conditions to prevent oxidation and hydrolysis of the boronic ester. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of base and organic solvents.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds or other substituted products.
Scientific Research Applications
4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1-Methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride is unique due to its combination of a piperidine ring and a boronic ester group. This structure imparts specific reactivity and stability, making it a versatile intermediate in organic synthesis. Its hydrochloride salt form enhances its solubility and ease of handling in various chemical processes.
Properties
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10;/h10,14H,5-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXWFWCXDUNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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